4-(2,6-Difluorophenyl)phenol
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Overview
Description
4-(2,6-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It is a biphenyl derivative where the phenol group is substituted with two fluorine atoms at the 2 and 6 positions on one of the phenyl rings
Mechanism of Action
Target of Action
It’s known that 2,6-difluorophenol, a related compound, undergoes oxidative polymerization in the presence of the fe-n,n′-bis(salicylidene)ethylenediamine (salen) complex . This suggests that 4-(2,6-Difluorophenyl)phenol may interact with similar targets or catalysts.
Mode of Action
It’s known that 2,6-difluorophenol can undergo oxidative polymerization . This process involves the interaction of the compound with a catalyst and an oxidizing agent, leading to the formation of a polymer .
Biochemical Pathways
The related compound 2,6-difluorophenol is known to undergo oxidative polymerization, suggesting that it may affect pathways related to oxidation and polymerization .
Result of Action
The related compound 2,6-difluorophenol is known to undergo oxidative polymerization, leading to the formation of a polymer . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)phenol typically involves the reaction of 2,6-difluorophenol with a suitable phenol derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives.
Scientific Research Applications
4-(2,6-Difluorophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: A simpler derivative with only one phenyl ring and two fluorine atoms.
4-Fluorophenol: Contains a single fluorine atom on the phenol ring.
2,4-Difluorophenol: Another difluorinated phenol with different substitution positions.
Uniqueness
4-(2,6-Difluorophenyl)phenol is unique due to its biphenyl structure and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBHSPCHOHTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683469 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628306-32-1 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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